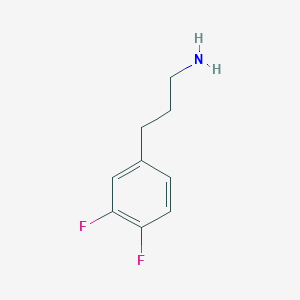

3,4-Difluoro-benzenepropanamine

Description

BenchChem offers high-quality 3,4-Difluoro-benzenepropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-benzenepropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |

InChI Key |

RBTIRWQSMUPRAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCCN)F)F |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-benzenepropanamine (CAS 465529-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 3,4-Difluoro-benzenepropanamine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in the development of novel therapeutics. 3,4-Difluoro-benzenepropanamine, a substituted phenylalkylamine, represents a valuable building block in this context. Its structural motif is of significant interest to researchers developing new chemical entities targeting a range of biological pathways. This guide provides a comprehensive overview of the known and extrapolated properties of this compound, offering a critical resource for its application in synthesis and drug discovery programs.

Physicochemical Properties: An Extrapolated Profile

While specific experimental data for 3,4-Difluoro-benzenepropanamine is not extensively reported in publicly available literature, a robust profile can be extrapolated from its unfluorinated analog, 3-phenylpropylamine, and by considering the known effects of fluorine substitution on aromatic systems.

| Property | Estimated Value for 3,4-Difluoro-benzenepropanamine | Reported Value for 3-Phenylpropylamine | Rationale for Estimation |

| Molecular Formula | C₉H₁₁F₂N | C₉H₁₃N | Addition of two fluorine atoms. |

| Molecular Weight | 171.19 g/mol | 135.21 g/mol [1] | Calculated based on atomic weights. |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] | Phenylalkylamines are typically liquids at room temperature. |

| Boiling Point | ~225-235 °C | 221 °C[2] | The addition of fluorine atoms increases polarity and molecular weight, which is expected to slightly increase the boiling point. |

| Density | ~1.1 - 1.2 g/mL at 25 °C | 0.951 g/mL at 25 °C[2] | Fluorine is denser than hydrogen, leading to an anticipated increase in density. |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] | Moderately soluble in water; soluble in organic solvents.[3] | The amine group allows for hydrogen bonding with water, while the phenyl ring provides lipophilicity. Fluorine substitution is not expected to drastically alter this general solubility profile. |

Molecular Structure and Reactivity

The structure of 3,4-Difluoro-benzenepropanamine is characterized by a propyl amine chain attached to a 3,4-difluorinated benzene ring. This substitution pattern has significant implications for the molecule's reactivity and its potential interactions with biological targets.

Figure 2: Proposed synthesis of 3,4-Difluoro-benzenepropanamine.

Step-by-Step Methodology:

-

Knoevenagel Condensation: 3,4-Difluorobenzaldehyde is reacted with a suitable active methylene compound, such as malononitrile, in the presence of a base like piperidine or an amine salt. This reaction yields 3-(3,4-Difluorophenyl)acrylonitrile. The causality behind this choice is the high reactivity of the aldehyde with the acidic protons of malononitrile, leading to a stable conjugated system.

-

Reduction of the Alkene: The carbon-carbon double bond in the acrylonitrile intermediate is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation, yielding 3-(3,4-Difluorophenyl)propanenitrile.

-

Nitrile Reduction: The final step involves the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. The choice of reducing agent depends on the desired reaction conditions and scale.

This synthetic route is logical and utilizes common, high-yielding reactions, making it a trustworthy approach for obtaining the target compound.

Predicted Spectral Data

Predicting the spectral characteristics of 3,4-Difluoro-benzenepropanamine is crucial for its identification and characterization during and after synthesis. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 6.8-7.2 ppm): The three protons on the difluorinated benzene ring will appear in this region as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Propyl Chain (δ 1.7-2.8 ppm):

-

The two protons on the carbon adjacent to the benzene ring (Cα) are expected to appear as a triplet around δ 2.6-2.8 ppm.

-

The two protons on the central carbon of the propyl chain (Cβ) will likely be a multiplet around δ 1.7-1.9 ppm.

-

The two protons on the carbon adjacent to the amine group (Cγ) are expected to be a triplet around δ 2.7-2.9 ppm.

-

-

Amine Protons (δ 1.0-2.0 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will appear in this region. The carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted downfield.

-

Propyl Chain Carbons (δ 25-45 ppm):

-

Cα: ~δ 33-36 ppm

-

Cβ: ~δ 30-33 ppm

-

Cγ: ~δ 40-43 ppm

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [4]* C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Stretching vibrations of the C-H bonds of the propyl chain.

-

C-F Stretch (1100-1300 cm⁻¹): Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic ring.

-

C-N Stretch (1020-1220 cm⁻¹): Stretching vibration of the carbon-nitrogen bond. [4] Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.

-

Fragmentation Pattern: A prominent fragment would be the loss of the amine group, and cleavage of the propyl chain. A characteristic peak would likely be observed at m/z = 127, corresponding to the 3,4-difluorobenzyl cation.

Safety and Handling

-

General Hazards: Phenylalkylamines are often corrosive and can cause severe skin burns and eye damage. [1]Inhalation may cause irritation to the respiratory tract.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3,4-Difluoro-benzenepropanamine is a promising, yet undercharacterized, building block for medicinal chemistry and drug discovery. The insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to incorporate this molecule into their synthetic strategies. The presence of the 3,4-difluoro substitution pattern on the phenylpropylamine scaffold provides a unique combination of properties that can be exploited to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further experimental validation of the properties outlined in this guide will be invaluable to the scientific community.

References

-

Harper College. Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. [Link]

-

PubChem. 3-Phenylpropylamine. [Link]

-

Solubility of Things. 3-Phenylpropylamine. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link]

Sources

- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-PHENYLPROPYLAMINE - Safety Data Sheet [chemicalbook.com]

- 3. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(3,4-difluorophenyl)propan-1-amine chemical structure

Core Intermediate for Medicinal Chemistry & Fluorine Scanning [1]

Executive Summary

3-(3,4-difluorophenyl)propan-1-amine (CAS: 459872-41-4) is a specialized fluorinated building block used extensively in modern drug discovery.[1] It serves as a metabolically stable bioisostere of the phenethylamine and phenylpropylamine scaffolds. Unlike its non-fluorinated counterparts, the 3,4-difluoro substitution pattern effectively blocks oxidative metabolism at the para- and meta-positions of the phenyl ring while modulating the lipophilicity and pKa of the terminal amine.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, distinguishing it from its rigid cyclopropyl analog (a key intermediate for Ticagrelor).

Part 1: Chemical Identity & Physicochemical Profiling[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 3-(3,4-difluorophenyl)propan-1-amine |

| Common Name | 3,4-Difluorophenpropylamine |

| CAS Number | 459872-41-4 (Free Base), 115279-39-7 (HCl Salt) |

| Molecular Formula | C₉H₁₁F₂N |

| SMILES | NCCCC1=CC(F)=C(F)C=C1 |

| Molecular Weight | 171.19 g/mol |

Physicochemical Properties (Calculated)

The introduction of two fluorine atoms significantly alters the electronic landscape compared to the parent phenylpropylamine.

| Property | Value | biological Implication |

| LogP (Octanol/Water) | ~1.9 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetrant).[1] |

| pKa (Basic Amine) | ~9.8 | Predominantly protonated at physiological pH (7.4), facilitating cation-pi interactions in receptor binding pockets.[1] |

| TPSA | 26.02 Ų | Low polar surface area suggests high oral bioavailability. |

| Rotatable Bonds | 3 | High flexibility allows the molecule to adopt multiple conformations within a binding pocket (Induced Fit). |

Part 2: Structural Logic & The "Fluorine Effect"

In medicinal chemistry, this molecule is rarely selected randomly. It is a strategic modification of the phenylpropylamine scaffold.

Metabolic Blocking (The Para-Meta Blockade)

The primary failure mode for alkyl-aryl drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically hydroxylation at the para (4) and meta (3) positions.[1]

-

Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.

-

Result: Replacing hydrogens with fluorine at positions 3 and 4 renders the ring inert to CYP-mediated arene oxidation, significantly extending the half-life (

) of the parent drug.[1]

Bioisosteric Comparison

It is crucial to distinguish this flexible linear amine from its rigid analog.

-

Linear (This Topic): Flexible linker. Used when the pharmacophore requires rotational freedom to find the optimal binding pose (e.g., H3 receptor antagonists).

-

Cyclopropyl (Ticagrelor Intermediate): Rigid linker.[1] Used when the binding pocket is narrow and defined, requiring a specific vector.

Figure 1: Relationship between the parent scaffold, the fluorinated target, and the rigidified analog.

Part 3: Synthetic Routes & Process Chemistry[1][2][3]

Two primary routes exist for synthesizing this amine.[2][3][4] Route A is preferred for industrial scalability, while Route B is common in discovery labs.

Route A: The Knoevenagel-Reduction Sequence (Scalable)

This route avoids expensive transition metal catalysts and uses readily available aldehydes.[1]

Step 1: Knoevenagel Condensation [1]

-

Reagents: 3,4-Difluorobenzaldehyde + Acetonitrile (or Malonic Acid).[1]

-

Catalyst: Piperidine/Pyridine or weak base.

-

Product: 3-(3,4-difluorophenyl)acrylonitrile.[1]

Step 2: Exhaustive Reduction

-

Reagents:

(Lithium Aluminum Hydride) or -

Mechanism: Simultaneous reduction of the alkene (C=C) and the nitrile (C≡N).[1]

-

Note: If using

/Pd-C, the nitrile often reduces to a mix of primary and secondary amines unless ammonia is added to suppress dimer formation.

Route B: The Heck Coupling (Convergent)[1]

-

Reagents: 1-Bromo-3,4-difluorobenzene + Acrylonitrile (or Allylamine derivatives).[1]

-

Catalyst: Pd(OAc)₂ / Phosphine ligand.[1]

-

Utility: Useful if the aldehyde starting material is unavailable, but generally more expensive due to Palladium.

Detailed Protocol: Route A (Laboratory Scale)

-

Condensation:

-

Dissolve 3,4-difluorobenzaldehyde (10 mmol) in acetonitrile (50 mL).

-

Add solid KOH (10 mmol) and stir at reflux for 4 hours.

-

Observation: Reaction turns yellow/orange.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water. Isolate crude cinnamonitrile.

-

-

Reduction:

-

Suspend

(20 mmol) in dry THF (30 mL) under Argon at 0°C. -

Dropwise add the crude nitrile (dissolved in THF).

-

Reflux for 12 hours.

-

Quench: Fieser workup (

mL -

Filter precipitate. Acidify filtrate with HCl to precipitate the amine hydrochloride salt.

-

Figure 2: The standard "Knoevenagel-Reduction" synthetic pathway.[1]

Part 4: Handling, Safety & Analytics[1]

Safety Profile

-

Corrosivity: As a primary amine, the free base is caustic and can cause chemical burns.

-

Fluorine Hazards: While the C-F bond is stable, combustion can release HF.

-

Storage: Store as the Hydrochloride (HCl) salt. The free base readily absorbs

from the air to form carbamates.

Analytical Validation

To verify the structure, researchers should look for these key signals:

-

¹H NMR (DMSO-d6, HCl salt):

-

¹⁹F NMR:

-

Distinct signals around -138 to -142 ppm (depending on solvent), showing coupling between the two fluorine atoms.[1]

-

References

-

PubChem. (n.d.).[5] 3-(3,4-Difluorophenyl)propan-1-amine Compound Summary. National Library of Medicine.[5] Retrieved from [Link][1][5]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic source for metabolic stability of fluorinated arenes).[6] Retrieved from [Link]

-

Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][7] (Differentiation from the cyclopropyl analog). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. (Source for pKa modulation). Retrieved from [Link][1]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. enamine.net [enamine.net]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine | C10H13F2N | CID 10888646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

An In-depth Technical Guide to Fluorinated Phenethylamine Analogs for Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into the phenethylamine scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of fluorinated phenethylamine analogs. We will explore the profound impact of fluorine substitution on the physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) of these compounds. Through an examination of structure-activity relationships (SAR), detailed experimental considerations, and illustrative case studies, this document aims to equip scientists with the foundational knowledge and field-proven insights required to effectively leverage fluorination in the design of next-generation therapeutics targeting the central nervous system (CNS) and beyond.

Introduction: The Strategic Value of Fluorine in Phenethylamine Drug Design

The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This fundamental structure has been the starting point for the development of a vast array of therapeutic agents targeting a wide range of conditions, from CNS disorders to cardiovascular diseases.[1]

The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate design choice, not a trivial substitution.[2][3] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), the exceptional strength of the carbon-fluorine (C-F) bond, and its ability to act as a hydrogen bond acceptor—allow it to exert powerful effects on a molecule's biological profile.[3][4] Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its utility in drug design.[5]

Key strategic advantages conferred by fluorination in the context of phenethylamine analogs include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[4] Placing fluorine at a known site of metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5] For instance, the C-F bond on the phenyl ring of 4-fluoroamphetamine (4-FA) is thought to resist metabolic deactivation by liver enzymes.[6]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and other cell membranes.[5][7] This is a critical consideration for CNS-acting drugs.

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines.[3] This reduction in basicity means the compound will be less protonated at physiological pH, leading to improved membrane permeability and potentially better oral absorption.[3]

-

-

Tuning of Pharmacological Activity: Fluorine can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its protein target. This can lead to improved binding affinity, enhanced selectivity for a specific receptor subtype, or a modified functional response (e.g., agonist vs. antagonist).[2][4][8]

This guide will systematically deconstruct these principles, providing the technical detail necessary for their practical application in a research and development setting.

Synthetic Strategies for Accessing Fluorinated Phenethylamines

The rational design of fluorinated analogs is predicated on the availability of robust and flexible synthetic methodologies. The choice of strategy often depends on the desired position of the fluorine atom(s) and the availability of starting materials.

2.1. Synthesis from Fluorinated Precursors

One of the most direct approaches involves starting with a commercially available fluorinated building block, such as a fluorinated benzaldehyde or phenylacetic acid. This method is often efficient for preparing analogs with fluorine on the aromatic ring.

Experimental Protocol: Example Synthesis of 4-Fluoroamphetamine (4-FA)

This protocol outlines a conceptual reductive amination pathway starting from 4-fluorophenylacetone.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-fluorophenylacetone in a suitable solvent such as methanol or ethanol.

-

Add 1.5-2.0 equivalents of ammonium acetate and 1.2 equivalents of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

-

Causality Note: Sodium cyanoborohydride is a mild reducing agent selective for the iminium ion intermediate formed in situ, minimizing the reduction of the starting ketone.

-

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding dilute hydrochloric acid (HCl) to neutralize the mixture and decompose any remaining reducing agent.

-

Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or diethyl ether to remove unreacted starting material and non-basic byproducts.

-

Basify the aqueous layer with a strong base, such as sodium hydroxide (NaOH), to a pH > 12 to deprotonate the amine product.

-

Extract the freebase product into an organic solvent (e.g., DCM).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for crystallization.

2.2. Late-Stage Fluorination

Introducing fluorine at a later stage of the synthesis can be highly advantageous, allowing for the diversification of a common, non-fluorinated intermediate.

-

Electrophilic Fluorination: Reagents like Selectfluor® can be used to install a fluorine atom onto an electron-rich aromatic ring. This often requires careful optimization of reaction conditions to control regioselectivity.

-

Nucleophilic Aromatic Substitution (SₙAr): For aromatic rings activated with strong electron-withdrawing groups (e.g., a nitro group), a leaving group (like a halogen or nitro group) can be displaced by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst.

Impact of Fluorination on Physicochemical and Pharmacological Properties

The position of the fluorine atom on the phenethylamine scaffold is not arbitrary; it has a profound and predictable impact on the molecule's interaction with biological systems.

3.1. Structure-Activity Relationships (SAR)

The psychoactive properties of phenethylamines can be significantly altered by fluorination, ranging from enhancement and prolongation of effects to a marked loss of activity.[9][10] The substitution pattern on the aromatic ring is a key determinant of a compound's affinity and selectivity for monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

Table 1: Comparative in vitro Pharmacology of Fluorinated Amphetamine Isomers

| Compound | Transporter Interaction | IC₅₀ (nM) for Reuptake Inhibition | EC₅₀ (nM) for Release |

|---|---|---|---|

| Amphetamine | DAT/NET Releaser | DAT: 770, SERT: 6800, NET: 420 | DAT: 24.7, SERT: >10000, NET: 7.4 |

| 4-Fluoroamphetamine (4-FA) | DAT/SERT/NET Releaser | DAT: 770, SERT: 6800, NET: 420 | DAT: 200, SERT: 730, NET: 37 |

| 2-Fluoroamphetamine (2-FA) | Presumed DAT/NET Releaser | Data not well-established in literature | Data not well-established in literature |

Data for Amphetamine and 4-FA sourced from reference[6]. Data for 2-FA is not well-characterized publicly.[11]

Analysis of SAR:

-

4-Position (Para): Substitution at the para-position, as seen in 4-FA, tends to increase serotonergic activity compared to the parent amphetamine.[6][12] 4-FA acts as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine.[6] This mixed pharmacological profile results in effects that users describe as intermediate between amphetamine and MDMA.[13]

-

2-Position (Ortho): 2-Fluoroamphetamine (2-FA) is reported to have effects more aligned with traditional stimulants like dextroamphetamine, suggesting a stronger influence on dopamine and norepinephrine systems with less serotonergic action.[14][15]

-

3-Position (Meta): 3-Fluoroamphetamine (3-FA) is also primarily a dopaminergic and noradrenergic agent, though comprehensive pharmacological data is less available compared to its isomers.

The introduction of fluorine can also impact interactions with G-protein coupled receptors (GPCRs). For example, 4-FA shows some affinity for the 5-HT₂ₐ and 5-HT₂C receptors, though this is weaker than classical psychedelic phenethylamines.[6]

3.2. Visualizing the "Metabolic Blocking" Effect

One of the primary reasons for fluorination is to block metabolic oxidation. For phenethylamines, the para-position of the aromatic ring is a common site for hydroxylation by CYP2D6. Placing a fluorine atom at this position sterically and electronically disfavors this metabolic pathway.

Caption: Fluorine at the 4-position blocks CYP2D6-mediated hydroxylation.

Case Study: Fenfluramine - A Fluorinated Phenethylamine Repurposed

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) serves as an excellent case study of a fluorinated phenethylamine analog with a complex pharmacological profile that has enabled its therapeutic application.

Originally developed as an appetite suppressant, fenfluramine was later found to have potent anti-seizure effects.[16] Its mechanism of action is multimodal and distinct from typical amphetamines.[16][17]

-

Primary Mechanisms:

-

Serotonin Release: Like many phenethylamines, fenfluramine and its active metabolite, norfenfluramine, are potent serotonin releasing agents and reuptake inhibitors.[18][19] This massive increase in synaptic serotonin is central to its effects.[19]

-

Sigma-1 (σ₁) Receptor Activity: Fenfluramine is a positive modulator of the σ₁ receptor, an action that is believed to contribute significantly to its anti-seizure efficacy.[17][18]

-

5-HT Receptor Agonism: The metabolite norfenfluramine is an agonist at several serotonin receptors, particularly 5-HT₂ subtypes.[18]

-

The trifluoromethyl (CF₃) group at the 3-position is critical. It dramatically shifts the molecule's activity towards the serotonergic system while reducing the dopaminergic and noradrenergic effects typical of amphetamine. This highlights how a fluorine-containing substituent can be used to fine-tune selectivity and achieve a desired therapeutic profile. Today, a low-dose formulation of fenfluramine is approved for treating seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[16]

Application in PET Imaging

The utility of fluorine extends into diagnostics through Positron Emission Tomography (PET) imaging. The radioisotope Fluorine-18 (¹⁸F) is an ideal positron emitter due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[20]

Phenethylamine scaffolds can be labeled with ¹⁸F to create radiotracers that visualize and quantify neurochemical processes in the living brain. For example, ¹⁸F-labeled analogs of L-DOPA, such as [¹⁸F]FDOPA, are used to measure the synthetic capacity of dopaminergic neurons, which is invaluable for the diagnosis and study of Parkinson's disease.[21]

Workflow for Developing an ¹⁸F-Labeled Phenethylamine Tracer

Caption: A streamlined workflow for PET tracer development.

The development of novel late-stage radiofluorination methods is a critical area of research, as it allows for the efficient labeling of complex molecules, expanding the library of potential PET imaging agents.[22]

Conclusion and Future Directions

Fluorination is an indispensable tool in the medicinal chemist's arsenal for optimizing phenethylamine-based drug candidates. By rationally incorporating fluorine, researchers can overcome metabolic liabilities, enhance CNS penetration, and precisely modulate pharmacological activity to improve potency and selectivity.[2][23][24] The impact of this strategy is evident in marketed drugs like fenfluramine and in the advanced diagnostic capabilities provided by ¹⁸F-labeled PET tracers.

The future of this field will likely focus on:

-

Developing more selective fluorination strategies to access novel chemical space.

-

Combining fluorination with other medicinal chemistry tactics (e.g., deuteration) to further refine PK/PD properties.

-

Applying computational chemistry and machine learning to better predict the effects of fluorination on binding and metabolism, thereby accelerating the design-make-test-analyze cycle.

As our understanding of the nuanced interactions between fluorinated molecules and biological systems deepens, the strategic application of fluorine will continue to drive innovation in the development of safer and more effective phenethylamine-based therapeutics.

References

- Biological aspects of fluorine - Wikipedia. (n.d.).

-

Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? Epileptic Disorders, 25(3), 433-443. Available from: [Link]

- Fenfluramine - Wikipedia. (n.d.).

- What is the mechanism of Fenfluramine Hydrochloride? - Patsnap Synapse. (2024, July 17).

-

Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? PubMed. Retrieved February 12, 2026, from [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 648-662. Available from: [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. PubMed. Retrieved February 12, 2026, from [Link]

-

4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

2-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

van der Meijden, M. J., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(2), 143-150. Available from: [Link]

-

2-Fluoromethamphetamine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

4-FA || Fluoroamphetamine. (2018, March 13). TRIP! Project. Retrieved February 12, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 12, 2026, from [Link]

-

Al-Dies, A. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(16), 4939. Available from: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available from: [Link]

-

Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Targeting, 20(3), 209-220. Available from: [Link]

-

Pillarsetty, N., et al. (2019). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecular Imaging and Biology, 21(5), 813-822. Available from: [Link]

-

2013-799 Synthesis of Fluorinated Radiopharmaceuticals via Electrochemical Fluorination. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 7. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tripproject.ca [tripproject.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. Buy 2-Fluoroamphetamine | 1716-60-5 [smolecule.com]

- 15. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 16. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fenfluramine - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 20. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Technology -2013-799 Synthesis of Fluorinated Radiopharmaceuticals via Electrochemical Fluorination [ucla.technologypublisher.com]

- 23. pharmacyjournal.org [pharmacyjournal.org]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Lipophilic Landscape of 3,4-Difluorophenylalkylamines: A Technical Guide for Drug Discovery Professionals

Foreword: The Critical Role of Lipophilicity in CNS Drug Design

In the intricate dance of drug discovery, particularly for agents targeting the central nervous system (CNS), the physicochemical property of lipophilicity stands as a paramount gatekeeper to efficacy. The ability of a molecule to permeate the blood-brain barrier (BBB), a formidable obstacle composed of tightly packed endothelial cells, is inextricably linked to its lipophilic character. The 3,4-difluorophenylalkylamine scaffold, a privileged structure in modern medicinal chemistry, offers a compelling framework for the design of novel CNS-active agents. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic and conformational properties, and most critically, its lipophilicity. This guide provides an in-depth exploration of the lipophilicity of this scaffold, offering a technical resource for researchers and drug development professionals to navigate this crucial aspect of CNS drug design. An optimal range of lipophilicity is crucial for achieving good bioavailability, with logP values between zero and three often considered favorable.[1]

Understanding and Quantifying Lipophilicity: A Tale of Two Methods

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. This is usually expressed as its logarithm, logP. While seemingly straightforward, the determination of this critical parameter can be approached through various methodologies, each with its own set of advantages and limitations. For ionizable compounds, the distribution coefficient (logD) at a specific pH, such as the physiological pH of 7.4, provides a more accurate representation of lipophilicity.[2]

The "Gold Standard": The Shake-Flask Method

The traditional shake-flask method, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 107, remains the benchmark for direct logP determination.[2][3] This method involves dissolving the test substance in a biphasic system of n-octanol and water, followed by vigorous shaking to achieve equilibrium. After separation of the two phases, typically by centrifugation, the concentration of the substance in each phase is determined analytically.

The primary advantage of the shake-flask method lies in its direct measurement of the partition coefficient, providing a result grounded in fundamental thermodynamic principles. However, this method is not without its challenges. It can be labor-intensive, time-consuming, and may not be suitable for all compounds, particularly those that are surface-active or prone to forming emulsions.[2]

Experimental Protocol: OECD 107 Shake-Flask Method for LogP Determination

This protocol outlines the key steps for determining the n-octanol/water partition coefficient using the shake-flask method, adhering to the principles of OECD Guideline 107.

I. Materials and Reagents:

-

Test substance (analytically pure)

-

n-Octanol (analytical grade, saturated with water)

-

Water (high purity, saturated with n-octanol)

-

Centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV, GC-MS)

II. Preparation of Solvents:

-

To prepare water-saturated n-octanol, mix n-octanol and water in a suitable container and shake vigorously for 24 hours at the test temperature. Allow the phases to separate.

-

To prepare n-octanol-saturated water, follow the same procedure as in step 1.

III. Preliminary Estimation of LogP (Optional but Recommended):

-

Perform a preliminary test with a small amount of the substance to estimate the approximate logP value. This will help in selecting the appropriate phase volume ratios for the main experiment.

IV. Main Experiment:

-

Prepare at least three sets of duplicate centrifuge tubes.

-

Accurately weigh a suitable amount of the test substance and dissolve it in the appropriate phase (n-octanol or water, depending on its solubility).

-

Add the two phases to the centrifuge tubes in predetermined volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water). The total volume should be sufficient for analysis.

-

Securely stopper the tubes and place them on a mechanical shaker. Shake for a sufficient time to reach equilibrium (a minimum of 5 minutes is recommended, but longer times may be necessary). The temperature should be maintained at a constant value (± 1°C).

-

After shaking, centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase for concentration analysis.

V. Analysis:

-

Determine the concentration of the test substance in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) for each tube as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Calculate the logarithm of P (logP). The final logP value is the mean of the values obtained from the different phase ratios. The individual logP values should be within a range of ± 0.3 log units.[2]

The High-Throughput Alternative: HPLC-Based Methods

To address the throughput limitations of the shake-flask method, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a rapid and reliable alternative for estimating logP values.[4][5] This indirect method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.

The principle is straightforward: the more lipophilic a compound is, the more strongly it will interact with the hydrophobic stationary phase, resulting in a longer retention time. By calibrating the HPLC system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of an unknown compound can then be interpolated from its measured retention time.

The HPLC method offers significant advantages in terms of speed, reduced sample consumption, and automation capabilities, making it highly suitable for screening large libraries of compounds in the early stages of drug discovery.

Structure-Lipophilicity Relationships of 3,4-Difluorophenylalkylamines

The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring has a profound impact on the lipophilicity of the alkylamine scaffold. While fluorine is the most electronegative element, its effect on lipophilicity is not always straightforward and can be context-dependent. In many cases, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring leads to an increase in lipophilicity.[6] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing the molecule's ability to interact with the polar water molecules.

To illustrate the structure-lipophilicity relationships within the 3,4-difluorophenylalkylamine series, we have compiled a table of calculated logP (XLogP3) values for a set of representative analogs. These values were obtained from the PubChem database and provide a valuable starting point for understanding the impact of structural modifications on lipophilicity.

| Compound Name | Structure | Alkylamine Side Chain | PubChem CID | XLogP3 |

| 3,4-Difluorobenzylamine | 3,4-F2-Phenyl-CH2-NH2 | Methylamine | 123572 | 1.3 |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 3,4-F2-Phenyl-cyclopropyl-NH2 | Cyclopropylamine | 9834068 | 1.4 |

| 3,4-Difluoroamphetamine | 3,4-F2-Phenyl-CH2-CH(CH3)-NH2 | Isopropylamine | 11182888 | 1.9 |

| [(3,4-Difluorophenyl)sulfonyl]diethylamine | 3,4-F2-Phenyl-SO2-N(CH2CH3)2 | Diethylsulfonamide | 17374345 | 2.6 |

| 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | 3,4-F2-Phenyl-CO-(CH2)2-Phenyl(3,4-diMe) | Propiophenone derivative | 24726474 | 4.4 |

Data sourced from PubChem.

From this dataset, several key trends emerge:

-

Effect of Alkyl Chain Length and Branching: As the alkylamine side chain increases in size and branching, the lipophilicity generally increases. For instance, 3,4-difluoroamphetamine (XLogP3 = 1.9) is more lipophilic than 3,4-difluorobenzylamine (XLogP3 = 1.3).

-

Influence of Cyclic Moieties: The introduction of a cyclopropyl ring in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (XLogP3 = 1.4) results in a modest increase in lipophilicity compared to the simple methylamine analog.

-

Impact of Additional Functional Groups: The presence of a sulfonamide group and further alkylation, as seen in [(3,4-difluorophenyl)sulfonyl]diethylamine (XLogP3 = 2.6), significantly enhances lipophilicity. The addition of a second aromatic ring in the propiophenone derivative leads to a substantial increase in the calculated logP value (XLogP3 = 4.4).

These trends underscore the importance of carefully considering the nature of the alkylamine side chain and any additional functional groups when designing 3,4-difluorophenylalkylamine-based CNS drug candidates with a desired lipophilicity profile.

Visualizing the Lipophilicity Workflow and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the experimental workflow for logP determination and the relationship between structural modifications and lipophilicity.

Caption: Shake-Flask LogP Determination Workflow.

Caption: Factors Influencing Lipophilicity.

Conclusion: A Compass for CNS Drug Discovery

The 3,4-difluorophenylalkylamine scaffold represents a fertile ground for the discovery of novel CNS-active therapeutics. A thorough understanding and strategic modulation of lipophilicity are paramount to success in this endeavor. By employing a combination of robust experimental methods like the shake-flask and HPLC-based techniques, and by leveraging an understanding of structure-lipophilicity relationships, researchers can more effectively navigate the challenging terrain of CNS drug design. This guide serves as a foundational resource, empowering scientists to make informed decisions and ultimately, to design molecules with the optimal physicochemical properties for reaching their intended targets within the central nervous system.

References

-

PubChem. Compound Summary for CID 123572, 3,4-Difluorobenzylamine. National Center for Biotechnology Information. [Link].

-

PubChem. Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link].

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link].

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link].

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link].

-

PubChem. Compound Summary for CID 11182888, 3,4-Difluoroamphetamine. National Center for Biotechnology Information. [Link].

- Valko, K. (2013). Application of high-performance liquid chromatography for the determination of partition coefficients.

-

Wikipedia. (2023). 2-Fluoroamphetamine. [Link].

- Kaliszan, R. (2007). High-performance liquid chromatography as a source of information on lipophilicity.

-

PubChem. Compound Summary for CID 17374345, [(3,4-Difluorophenyl)sulfonyl]diethylamine. National Center for Biotechnology Information. [Link].

-

PubChem. Compound Summary for CID 24726474, 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link].

Sources

- 1. [(3,4-Difluorophenyl)sulfonyl]diethylamine | C10H13F2NO2S | CID 17374345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | C17H16F2O | CID 24726474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

A Comparative Analysis of 3,4-Difluorobenzenepropanamine and Phenethylamine: A Technical Guide for Researchers

Introduction: The Enduring Backbone of Psychoactive Compounds and the Nuances of Halogenation

Phenethylamine (PEA) stands as a foundational scaffold in the landscape of psychoactive compounds. As an endogenous trace amine, it plays a modulatory role in the central nervous system, influencing catecholaminergic and serotonergic pathways.[1] Its structural simplicity belies a profound capacity for functional alteration through chemical modification. This guide delves into a comparative analysis of phenethylamine and one of its halogenated derivatives, 3,4-difluorobenzenepropanamine (3,4-DFBPA).

The strategic introduction of fluorine atoms onto aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorination can significantly alter lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced potency and duration of action.[2] This guide will provide an in-depth technical exploration of the structural, synthetic, physicochemical, and pharmacological distinctions between the parent phenethylamine molecule and its 3,4-difluoro analog. By understanding these differences, researchers and drug development professionals can gain valuable insights into the structure-activity relationships (SAR) that govern the bioactivity of this important class of compounds.

Structural and Physicochemical Divergence: The Impact of Vicinal Fluorination

The core structural difference between phenethylamine and 3,4-difluorobenzenepropanamine lies in the substitution pattern of the phenyl ring. While phenethylamine possesses an unsubstituted phenyl group, 3,4-DFBPA features two fluorine atoms at the meta and para positions. This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties.

Caption: Chemical structures of Phenethylamine and 3,4-Difluorobenzenepropanamine.

The electron-withdrawing nature of the fluorine atoms in 3,4-DFBPA decreases the electron density of the aromatic ring, which can influence its interaction with biological targets. Furthermore, the presence of fluorine can affect the molecule's overall conformation and ability to cross the blood-brain barrier.

| Property | Phenethylamine | 3,4-Difluorobenzenepropanamine | Source(s) |

| Molecular Formula | C₈H₁₁N | C₈H₉F₂N | [3] |

| Molecular Weight | 121.18 g/mol | 157.16 g/mol | [3] |

| Boiling Point | 194-202 °C | Not available | |

| pKa | ~9.8-10.5 | Expected to be lower than PEA | |

| logP | ~1.4 | Expected to be higher than PEA |

Table 1: Comparative Physicochemical Properties. Note: Specific experimental data for 3,4-Difluorobenzenepropanamine is limited; expected trends are based on established principles of fluorine chemistry.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of both phenethylamine and 3,4-difluorobenzenepropanamine can be achieved through various established routes in organic chemistry. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis of Phenethylamine

A common and well-documented method for the synthesis of phenethylamine involves the reduction of phenylacetonitrile.

Protocol: Reduction of Phenylacetonitrile to Phenethylamine

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent: Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to the stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction and Purification: Filter the reaction mixture and extract the filtrate with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude phenethylamine can be further purified by distillation.

Proposed Synthesis of 3,4-Difluorobenzenepropanamine

A plausible synthetic route to 3,4-difluorobenzenepropanamine can be adapted from established methods for synthesizing substituted phenethylamines, likely starting from a difluorinated precursor such as 3,4-difluorobenzaldehyde or a related derivative. A potential key intermediate is 2-chloro-1-(3,4-difluorophenyl)ethanone.[4][5]

Caption: Proposed synthetic workflow for 3,4-Difluorobenzenepropanamine.

Protocol: Proposed Synthesis via 3,4-Difluorobenzaldehyde

-

Wittig-Horner-Emmons Reaction: React 3,4-difluorobenzaldehyde with a phosphonate ylide, such as diethyl cyanomethylphosphonate, in the presence of a strong base (e.g., sodium hydride) to form 3-(3,4-difluorophenyl)acrylonitrile.

-

Reduction of the Nitrile and Alkene: The resulting α,β-unsaturated nitrile can then be reduced to the corresponding saturated amine. This can be achieved in a one-pot reaction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) which will reduce both the carbon-carbon double bond and the nitrile group. Alternatively, a two-step process involving catalytic hydrogenation to first reduce the double bond followed by reduction of the nitrile can be employed.

-

Workup and Purification: Following the reduction, a standard aqueous workup is performed to quench the reaction and remove inorganic byproducts. The crude 3,4-difluorobenzenepropanamine is then extracted with an organic solvent, dried, and purified, typically by distillation under reduced pressure or by column chromatography.

Comparative Pharmacological Analysis: The Influence of Fluorine on Bioactivity

The pharmacological effects of phenethylamine are primarily mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] Phenethylamine acts as a substrate for these transporters, leading to the release of dopamine, norepinephrine, and serotonin from presynaptic terminals. It is also an agonist at the trace amine-associated receptor 1 (TAAR1).[6]

The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring in 3,4-difluorobenzenepropanamine is expected to significantly modulate its pharmacological profile. Halogenation of phenethylamines can alter their affinity and selectivity for monoamine transporters. For instance, studies on halogenated phenethylamine derivatives have shown that such substitutions can influence their potency as releasing agents or reuptake inhibitors.[7][8]

It is hypothesized that the electron-withdrawing fluorine atoms in 3,4-DFBPA could enhance its affinity for the monoamine transporters, potentially leading to increased potency as a releasing agent or reuptake inhibitor compared to phenethylamine. The altered electronic properties of the aromatic ring may also affect its interaction with the binding pockets of these transporters.

Caption: Postulated mechanism of action at a dopaminergic synapse.

Analytical Methodologies: Identification and Quantification

The analysis and quantification of phenethylamine and its derivatives are crucial in various research and forensic settings. Several analytical techniques can be employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) being the most common.[9][10][11]

Protocol: GC-MS Analysis of Phenethylamines

-

Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically performed to isolate the analytes of interest from the matrix.

-

Derivatization (Optional but Recommended): Primary amines like phenethylamine and 3,4-DFBPA can exhibit poor chromatographic peak shape. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve their volatility and chromatographic performance.

-

GC Separation: The derivatized or underivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns. The mass spectrometer is operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Data Analysis: The obtained mass spectra are compared with reference spectra from libraries for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Conclusion: A Tale of Two Amines

The comparison between phenethylamine and 3,4-difluorobenzenepropanamine highlights the profound impact of subtle structural modifications on the properties of a molecule. While both share the same fundamental phenethylamine backbone, the addition of two fluorine atoms to the phenyl ring in 3,4-DFBPA is anticipated to alter its physicochemical properties, synthetic accessibility, and, most importantly, its pharmacological profile. The increased lipophilicity and altered electronic nature of the aromatic ring in the difluorinated analog likely translate to a different spectrum of activity at monoamine transporters and other biological targets. Further in-depth pharmacological studies are warranted to fully elucidate the specific receptor binding affinities and functional activities of 3,4-difluorobenzenepropanamine. This knowledge will not only contribute to a deeper understanding of the structure-activity relationships of phenethylamines but also pave the way for the rational design of novel psychoactive compounds with tailored pharmacological profiles for research and potential therapeutic applications.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

- Lek Pharmaceuticals d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wang, Z., et al. (2019). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 570(7760), 1-6. [Link]

-

Nichols, D. E., et al. (1980). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Medicinal Chemistry, 23(8), 899-905. [Link]

-

PubChem. (n.d.). 2-amino-1-(4-fluorophenyl)ethanone. [Link]

-

PubChem. (n.d.). (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. [Link]

-

PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

PubChem. (n.d.). 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one. [Link]

-

Wainscott, D. B., et al. (2007). [3H]nisoxetine binding to the human norepinephrine transporter. Journal of Pharmacology and Experimental Therapeutics, 320(2), 699-707. [Link]

-

Rothman, R. B., et al. (1995). Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. European Journal of Pharmacology, 272(2-3), R1-R3. [Link]

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular Interventions, 15(1), 47-56. [Link]

-

De Ruiter, J. (2011). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

-

Lee, J., et al. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 12(2), 43-50. [Link]

-

Singh, S. K., et al. (2014). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 60(1), 4.43.1-4.43.18. [Link]

-

Wang, X., et al. (2015). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 4, e08935. [Link]

-

Sekine, M., et al. (2010). Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2. Psychopharmacology, 210(3), 331-336. [Link]

-

PubChem. (n.d.). Phenethylamine. [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzylamine. [Link]

-

Doherty, J. B., et al. (1988). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco; edizione scientifica, 43(1), 49-59. [Link]

-

Bruns, A., et al. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(28), 5986-5995. [Link]

-

Brandt, S. D., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 591-605. [Link]

-

Halberstadt, A. L., et al. (2013). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology, 73, 118-125. [Link]

-

Wikipedia. (n.d.). Phenethylamine. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

Sanchez-Soto, M., et al. (2010). Antidepressant-like Pharmacological Profile of 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene: Involvement of Serotonergic System. Pharmacology Biochemistry and Behavior, 95(3), 335-341. [Link]

-

Varney, M. A., et al. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 15(4), 911-914. [Link]

-

Adkins, C. E., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 62(1), 12.14.1-12.14.16. [Link]

-

Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?[Link]

-

Beuming, T., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology, 6, 26. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, CAS No : 499-61-6. [Link]

-

World Health Organization. (2018). In vitro activity of 3 commercial bacteriophage cocktails against Salmonella and Shigella spp. isolates of human origin. [Link]

-

Bébéar, C. M., et al. (1998). In vitro activity of BAY 12-8039, a new fluoroquinolone against mycoplasmas. Antimicrobial Agents and Chemotherapy, 42(3), 703-704. [Link]

-

Chen, Y.-C., et al. (2022). Effects of Temoporfin-Based Photodynamic Therapy on the In Vitro Antibacterial Activity and Biocompatibility of Gelatin-Hyaluronic Acid Cross-Linked Hydrogel Membranes. Polymers, 14(21), 4596. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 220362-31-2: 3,4-difluoro-Benzeneethanamine [cymitquimica.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 11. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to Bioisosteric Modification of the 3,4-Difluorobenzenepropanamine Scaffold

Abstract

The 3,4-difluorophenyl moiety is a privileged motif in modern medicinal chemistry, valued for its unique electronic properties and its ability to enhance metabolic stability and target engagement. 3,4-difluorobenzenepropanamine serves as a critical building block and core scaffold in the development of various therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of bioisosteric replacement strategies for this scaffold. We will dissect the physicochemical rationale for the prevalence of the 3,4-difluorophenyl group, systematically explore classical and non-classical bioisosteres, and provide actionable synthetic protocols and structure-activity relationship (SAR) analyses. The objective is to equip medicinal chemists with the foundational knowledge and practical insights required to rationally modulate pharmacokinetics, pharmacodynamics, and toxicological profiles through strategic bioisosteric modifications.

The Significance of the 3,4-Difluorophenyl Moiety in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The element's unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's biological profile.[1][3]

The 3,4-difluoro substitution pattern on a phenyl ring presents a particularly compelling case. This arrangement offers:

-

Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms at positions susceptible to hydroxylation effectively blocks these metabolic pathways, often increasing the drug's half-life.[4][5]

-

Modulation of pKa: The powerful electron-withdrawing nature of two fluorine atoms significantly influences the acidity or basicity of proximal functional groups through inductive effects.[3][5] For a propanamine side chain, this can lower the pKa of the amine, which may alter its ionization state at physiological pH, thereby impacting solubility, cell permeability, and off-target ion channel interactions.

-

Enhanced Target Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and other polar residues in a target's binding pocket.[1] This can lead to increased binding affinity and potency.

-

Fine-Tuning of Lipophilicity: While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can have more complex effects, often helping to optimize the overall lipophilicity profile (LogP/LogD) for better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Given these advantages, the 3,4-difluorophenyl group is not merely a placeholder but a carefully chosen functional element. The challenge and opportunity for the medicinal chemist lie in identifying bioisosteric replacements that can retain or improve upon these desirable attributes while addressing any liabilities, such as poor solubility, unforeseen toxicity, or suboptimal potency.

The Strategic Framework for Bioisosteric Replacement

Bioisosterism involves the exchange of a molecular fragment with another that possesses similar physicochemical or topological properties, with the goal of producing a new compound with a similar or improved biological profile.[6][7] This strategy is a powerful tool for lead optimization.[6][8] The process is not a random substitution but a hypothesis-driven cycle of design, synthesis, and testing.

Caption: A typical workflow for bioisosteric replacement in a drug discovery program.

Classical Bioisosteres of the 3,4-Difluorophenyl Ring

Classical bioisosteres maintain the same number of atoms and overall valence electron configuration. For the 3,4-difluorophenyl ring, this primarily involves the substitution of C-H groups with heteroatoms or the replacement of the entire ring with a bioisosteric heterocycle.

Heterocyclic Ring Equivalents

Replacing the phenyl ring with a heterocycle is one of the most effective strategies to modulate physicochemical properties. The introduction of nitrogen atoms, for instance, can serve as a hydrogen bond acceptor, increase polarity and aqueous solubility, and introduce a new metabolic profile.

-

Pyridinyl Rings: A pyridine ring is a close isostere of benzene. Replacing the 3,4-difluorophenyl moiety with a 5,6-difluoropyridin-3-yl or 2,3-difluoropyridin-5-yl group maintains the electronic-withdrawing nature of the fluorine atoms while introducing a basic nitrogen atom. This can significantly improve solubility and provides a new vector for protein interaction.

-

Diazine Rings: Pyrimidine, pyrazine, and pyridazine rings introduce a second nitrogen atom, further increasing polarity.[9] A 5,6-difluoropyrimidin-4-yl or a 5,6-difluoropyrazin-2-yl moiety can serve as effective mimics, though their synthesis can be more complex. These are particularly useful for disrupting undesirable pi-stacking interactions or improving clearance profiles.

-

Five-Membered Heterocycles: Thiophene and thiazole rings can also be considered. A 4,5-difluorothien-2-yl group, for example, offers a different geometry and electronic distribution compared to the six-membered rings.

Caption: Comparison of the parent 3,4-difluorophenyl ring with classical bioisosteres.

Non-Classical Bioisosteres: Moving Beyond the Aromatic Ring

Non-classical bioisosteres do not adhere to strict steric and electronic rules but mimic the spatial arrangement or key interactions of the original group.[10] This approach has gained significant traction for replacing phenyl rings to improve properties like solubility and metabolic stability while reducing lipophilicity.

-

Saturated Carbocycles (Phenyl Ring Mimics): The goal here is to replace a flat, aromatic ring with a three-dimensional saturated scaffold that projects substituents along similar vectors.

-

Bicyclo[1.1.1]pentane (BCP): BCP has emerged as a premier non-aromatic phenyl ring bioisostere.[11] A 3-(propanaminyl)-1-(difluoromethyl)bicyclo[1.1.1]pentane could be envisioned. The BCP core is a rigid, linear scaffold that mimics the 1,4-disubstitution pattern of a phenyl ring. Its key advantages are a significant reduction in lipophilicity (lower LogP) and improved aqueous solubility, which are often major hurdles in drug development.

-

Cubane: Like BCP, the cubane cage can act as a 1,4-disubstituted phenyl ring mimic, offering a rigid scaffold with a unique 3D geometry.

-

-

gem-Difluorinated Cycloalkanes: To mimic the electron-withdrawing effect of the difluorophenyl ring more locally, a gem-difluorocycloalkane can be employed.[12] For example, a 4,4-difluorocyclohexyl moiety attached to the propanamine chain can serve as a bioisostere. This replacement removes aromaticity entirely, which can eliminate metabolism pathways related to aromatic hydroxylation and reduce potential for hERG liability, while the CF2 group preserves a strong dipole and can lower the pKa of the nearby amine.[12][13]

Comparative Data on Bioisosteric Replacements

The following table summarizes hypothetical but representative data illustrating the impact of bioisosteric replacement on key drug-like properties.

| Compound ID | Moiety | Target Affinity (IC50, nM) | Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) | LogD (pH 7.4) |

| LEAD-01 | 3,4-Difluorophenyl | 10 | 45 | 5 | 3.5 |

| ANALOG-01 | 5,6-Difluoropyridin-3-yl | 15 | 55 | 50 | 2.8 |

| ANALOG-02 | 3-(prop.)-1-(difluoro.)-BCP | 30 | >120 | 150 | 1.9 |

| ANALOG-03 | 4,4-Difluorocyclohexyl | 25 | 90 | 25 | 3.1 |

This table contains illustrative data and does not represent specific experimental results.

Experimental Protocols & Synthetic Strategies

The successful implementation of a bioisosteric replacement strategy depends on robust and adaptable synthetic chemistry.

Protocol 1: Synthesis of a 2-(5,6-Difluoropyridin-3-yl)cyclopropanamine Derivative

This protocol outlines a plausible route for a heterocyclic bioisostere, adapting known methods for cyclopropanation. The synthesis starts from a commercially available difluoropyridine aldehyde.

Step 1: Wittig or Horner-Wadsworth-Emmons Reaction

-

To a solution of 5,6-difluoronicotinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under N2, add triethyl phosphonoacetate (1.1 eq).

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield ethyl (E)-3-(5,6-difluoropyridin-3-yl)acrylate.

Step 2: Cyclopropanation

-

To a solution of trimethylsulfoxonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.4 M) under N2, add sodium hydride (1.5 eq) at room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Add a solution of ethyl (E)-3-(5,6-difluoropyridin-3-yl)acrylate (1.0 eq) in DMSO dropwise.

-

Stir the reaction at 50 °C for 4 hours.

-

Cool to room temperature, pour into ice water, and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.

-

Purify by column chromatography to yield ethyl 2-(5,6-difluoropyridin-3-yl)cyclopropanecarboxylate.

Step 3: Curtius Rearrangement to Amine

-

Hydrolyze the ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous acetone at 0 °C, add triethylamine (1.2 eq) followed by ethyl chloroformate (1.1 eq). Stir for 1 hour.

-

Add a solution of sodium azide (1.5 eq) in water dropwise and stir for an additional 2 hours.

-

Extract the acyl azide into toluene. Heat the toluene solution at 90 °C for 3 hours to effect the rearrangement to the isocyanate.

-

Add 2M HCl and reflux for 4 hours to hydrolyze the isocyanate.

-

Cool, basify with 4M NaOH, and extract with dichloromethane to afford the target 2-(5,6-difluoropyridin-3-yl)cyclopropanamine.

This protocol is a representative example. Reaction conditions, reagents, and purification methods must be optimized for each specific substrate.

Conclusion and Future Directions

The 3,4-difluorobenzenepropanamine scaffold remains a highly valuable starting point in drug discovery. However, the principles of modern medicinal chemistry demand a continuous effort to refine and optimize lead candidates. Bioisosteric replacement of the 3,4-difluorophenyl ring offers a rational and powerful approach to systematically enhance ADME properties, improve safety profiles, and discover novel intellectual property.